molecular formula C10H15OPS B6255403 tert-butyl(hydroxy)phenyl-lambda5-phosphanethione CAS No. 6002-45-5

tert-butyl(hydroxy)phenyl-lambda5-phosphanethione

Cat. No. B6255403
CAS RN: 6002-45-5
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(hydroxy)phenyl-lambda5-phosphanethione (TBHP) is a synthetic compound that has been used in various scientific research applications. TBHP is a cyclic thiophosphate that has a hydroxy group attached to the phenyl ring, and is a derivative of the naturally occurring compound thiophosphate. TBHP has been used in a variety of biochemical and physiological applications, and has been found to have several advantages and limitations for lab experiments.

Scientific Research Applications

Tert-butyl(hydroxy)phenyl-lambda5-phosphanethione has been used in several scientific research applications, including as an enzyme inhibitor, a substrate for metabolic studies, and a tool for studying the effect of thiol-containing compounds on cellular processes. This compound has also been used to study the effects of thiol-containing compounds on gene expression and the regulation of gene expression. This compound has also been used to study the effects of thiol-containing compounds on protein structure and function.

Mechanism of Action

Tert-butyl(hydroxy)phenyl-lambda5-phosphanethione is believed to act as an enzyme inhibitor by binding to the active site of enzymes and preventing the enzyme from binding to its substrate. This compound has also been found to interact with other cellular components, such as proteins and lipids, which can affect the structure and function of these components. This compound has also been found to interact with DNA, which can affect gene expression and the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of enzymes, inhibition of gene expression, and inhibition of protein structure and function. This compound has also been found to affect the activity of certain neurotransmitters, as well as the production and release of hormones. This compound has also been found to affect the activity of certain metabolic pathways, such as the citric acid cycle.

Advantages and Limitations for Lab Experiments

Tert-butyl(hydroxy)phenyl-lambda5-phosphanethione has several advantages for use in lab experiments, including its ability to interact with a variety of cellular components, its ability to inhibit enzymes, and its ability to affect gene expression and the regulation of gene expression. This compound also has several limitations, including its potential to cause adverse side effects, its potential to interact with other compounds in the environment, and its potential to cause toxicity.

Future Directions

Future research on tert-butyl(hydroxy)phenyl-lambda5-phosphanethione could focus on its potential therapeutic applications, such as its potential to inhibit enzymes involved in disease processes, its potential to affect gene expression, and its potential to affect protein structure and function. Further research could also focus on the development of more efficient synthesis methods for this compound and the development of new applications for this compound. Additionally, further research could focus on the potential toxicity of this compound and the development of methods to reduce the toxicity of this compound.

Synthesis Methods

Tert-butyl(hydroxy)phenyl-lambda5-phosphanethione can be synthesized using a variety of methods, including the reaction of tert-butyl hydroxylamine with phosphorus pentasulfide. The reaction of tert-butyl hydroxylamine with phosphorus pentasulfide forms the intermediate tert-butyl hydroxylammonium sulfide, which is then converted to this compound using a base-catalyzed reaction. Another method involves the reaction of tert-butyl hydroxylamine with phosphorus pentachloride, which forms the intermediate tert-butyl hydroxylammonium chloride, which is then converted to this compound using a base-catalyzed reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl(hydroxy)phenyl-lambda5-phosphanethione can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Phenol", "Carbon disulfide", "Sodium hydroxide", "tert-Butyl chloride", "Hydrogen peroxide", "Sodium borohydride", "Phosphorus trichloride", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with carbon disulfide and sodium hydroxide to form sodium phenoxide and sodium dithiocarbonate.", "Step 2: tert-Butyl chloride is added to the reaction mixture to form tert-butyl phenyl sulfide.", "Step 3: Hydrogen peroxide is added to the reaction mixture to oxidize the sulfide to the sulfoxide.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the sulfoxide to the sulfide.", "Step 5: Phosphorus trichloride is added to the reaction mixture to form the phosphanethione.", "Step 6: The phosphanethione is then reacted with tert-butanol and hydrochloric acid to form tert-butyl(hydroxy)phenyl-lambda5-phosphanethione.", "Step 7: The product is purified by recrystallization from diethyl ether/methanol/water." ] }

CAS RN

6002-45-5

Molecular Formula

C10H15OPS

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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